C-17 Aldehyde Requirement for Antifungal Activity
In a direct head-to-head comparison, phlebiakauranol aldehyde exhibited strong antifungal activity against several phytopathogens, whereas the corresponding alcohol (identical structure except C-17 is a hydroxymethyl group rather than an aldehyde) showed no antifungal activity whatsoever [1]. The aldehyde also displayed antibacterial and cytotoxic activities, while the alcohol was inactive across all tested biological endpoints [2].
| Evidence Dimension | Antifungal activity presence vs. absence |
|---|---|
| Target Compound Data | Strong antifungal activity (qualitative) |
| Comparator Or Baseline | Corresponding alcohol: no antifungal activity detected |
| Quantified Difference | Qualitative yes/no activity differential; aldehyde active, alcohol completely inactive |
| Conditions | In vitro antifungal assay against several phytopathogens; Punctularia atropurpurascens culture-derived compounds |
Why This Matters
This binary activity differential establishes that the aldehyde functionality is indispensable—purchasing the alcohol analog would yield a biologically inert compound unsuitable for antifungal studies.
- [1] Anke H, Casser I, Steglich W, Pommer EH. Antibiotics from basidiomycetes. 26. Phlebiakauranol aldehyde an antifungal and cytotoxic metabolite from Punctularia atropurpurascens. J Antibiot (Tokyo). 1987 Apr;40(4):443-9. PMID: 3583914. View Source
- [2] J-STAGE. ANTIBIOTICS FROM BASIDIOMYCETES. 26 PHLEBIAKAURANOL ALDEHYDE AN ANTIFUNGAL AND CYTOTOXIC METABOLITE FROM PUNCTULARIA ATROPURPURASCENS. J Antibiot (Tokyo). 1987;40(4):443-449. View Source
